Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- is a compound belonging to the diketopyrrolopyrrole family. These compounds are known for their electron-withdrawing properties and are widely used in organic electronics, particularly in the synthesis of donor-acceptor polymers for applications such as thin-film transistors and solar cells .
Preparation Methods
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrrole core.
Substitution Reaction: The core is then subjected to substitution reactions to introduce the 2-methylphenyl groups at the 3 and 6 positions.
Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- involves its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes exhibit unique optoelectronic properties, making them suitable for use in organic electronics. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for the compound’s electronic properties .
Comparison with Similar Compounds
Similar compounds to Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- include:
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in organic electronics and photovoltaics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Exhibits similar electron-withdrawing properties and is used in the synthesis of donor-acceptor polymers.
3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrole[3,4-c]pyrrole-1,4-dione: Another compound with electron-withdrawing properties, used in organic electronics.
The uniqueness of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and photovoltaics .
Properties
CAS No. |
107680-83-1 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(2-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-3-5-9-13(11)17-15-16(20(24)21-17)18(22-19(15)23)14-10-6-4-8-12(14)2/h3-10,21,24H,1-2H3 |
InChI Key |
YZYHHUSXHZEBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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